molecular formula C16H18ClN B1142494 2-(4-Styryl-phenyl)-ethylamine hydrochloride CAS No. 124499-27-0

2-(4-Styryl-phenyl)-ethylamine hydrochloride

Cat. No.: B1142494
CAS No.: 124499-27-0
M. Wt: 259.77
InChI Key:
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Description

2-(4-Styryl-phenyl)-ethylamine hydrochloride is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a styryl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Styryl-phenyl)-ethylamine hydrochloride typically involves the following steps:

    Preparation of 4-Styrylbenzaldehyde: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the styrylbenzaldehyde.

    Reduction to 4-Styrylbenzyl Alcohol: The aldehyde group of 4-styrylbenzaldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Conversion to 4-Styrylbenzyl Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.

    Formation of 2-(4-Styryl-phenyl)-ethylamine: The bromide reacts with ethylamine to form the desired amine.

    Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Styryl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylamine moiety can be oxidized to form corresponding imines or nitriles.

    Reduction: The styryl group can be hydrogenated to form the corresponding ethyl derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(4-Styryl-phenyl)-ethylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Styryl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The styryl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Styryl-phenyl)-ethanol: Similar structure but with an alcohol group instead of an amine.

    4-Styrylbenzaldehyde: Precursor in the synthesis with an aldehyde group.

    2-(4-Styryl-phenyl)-ethylamine: The free base form without the hydrochloride salt.

Uniqueness

2-(4-Styryl-phenyl)-ethylamine hydrochloride is unique due to its combination of a styryl group and an ethylamine moiety, which imparts specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-[4-(2-phenylethenyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENRMKASVRBGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695919
Record name 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-27-0
Record name 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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